CID 78068965

Description

The compound with the identifier “CID 78068965” is a chemical entity listed in the PubChem database. This compound is of interest due to its unique chemical structure and potential applications in various scientific fields. Understanding its properties, synthesis, reactions, and applications can provide valuable insights for researchers and industry professionals.

Properties

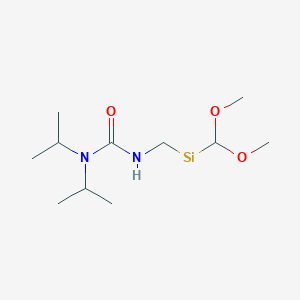

Molecular Formula |

C11H24N2O3Si |

|---|---|

Molecular Weight |

260.40 g/mol |

InChI |

InChI=1S/C11H24N2O3Si/c1-8(2)13(9(3)4)10(14)12-7-17-11(15-5)16-6/h8-9,11H,7H2,1-6H3,(H,12,14) |

InChI Key |

NTTJQIDHPMLGSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)NC[Si]C(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78068965 involves specific chemical reactions and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides.

Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors and purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from:

-

Amino group (-NH₂) : A strong electron-donating group, enabling nucleophilic substitution, acylation, and participation in redox reactions.

-

Chloro group (-Cl) : An electron-withdrawing group that facilitates electrophilic aromatic substitution (EAS) at specific positions.

-

Aromatic system : The conjugated phenanthridine backbone allows for π-π interactions and electrophilic/nucleophilic attacks depending on substituent effects.

Nucleophilic Substitution

The chloro group undergoes nucleophilic displacement under basic or catalytic conditions. For example:

-

Amination : Replacement of -Cl with other amines to modulate solubility or bioactivity.

-

Hydrolysis : Conversion to hydroxyl groups (-OH) under aqueous alkaline conditions.

Electrophilic Aromatic Substitution (EAS)

The amino group directs electrophiles to meta positions, while the chloro group influences ortho/para orientation. Common reactions include:

-

Nitration : Introduction of nitro (-NO₂) groups for further reduction to amines.

-

Sulfonation : Addition of sulfonic acid groups (-SO₃H) to enhance water solubility.

Redox Reactions

-

Oxidation : The amino group may oxidize to nitroso (-NO) or nitro (-NO₂) derivatives under strong oxidizing agents (e.g., KMnO₄).

-

Reduction : Catalytic hydrogenation could saturate the aromatic rings, altering electronic properties.

Key Reaction Conditions

Optimal yields depend on precise control of:

| Parameter | Typical Range | Impact on Reaction |

|---|---|---|

| Temperature | 80–120°C | Higher temps favor substitution |

| Solvent | Polar aprotic (e.g., DMF) | Enhances nucleophilicity |

| Catalyst | Pd/C, CuI | Accelerates cross-coupling reactions |

| pH | 8–12 | Critical for hydrolysis/amination |

Data synthesized from general phenanthridine chemistry principles .

Mechanistic Insights

-

Amino group participation : Acts as an internal base in multi-step reactions, stabilizing intermediates.

-

Steric effects : Bulky substituents at positions 6 and 8 may hinder reactivity at adjacent sites.

-

Regioselectivity : Competitive directing effects of -NH₂ and -Cl require careful reagent selection.

Scientific Research Applications

CID 78068965 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of CID 78068965 involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 78068965 include other cyclodextrin inclusion complexes and related oligosaccharides. These compounds share similar structural features and chemical properties.

Uniqueness

What sets this compound apart is its specific chemical structure and the unique properties it imparts. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use .

Biological Activity

CID 78068965 is a chemical compound recognized for its potential biological activities and interactions with various biomolecules. It is primarily studied within the fields of chemistry and biology for its applications in organic synthesis and potential therapeutic uses. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant research findings, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C11H24N2O3Si |

| Molecular Weight | 260.40 g/mol |

| InChI | InChI=1S/C11H24N2O3Si/c1-8(2)13(9(3)4)10(14)12-7-17-11(15-5)16-6/h8-9,11H,7H2,1-6H3,(H,12,14) |

| InChI Key | NTTJQIDHPMLGSL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N(C(C)C)C(=O)NC[Si]C(OC)OC |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

- Enzyme Binding : The compound may modulate the activity of enzymes by binding to their active sites or allosteric sites.

- Receptor Interaction : this compound can potentially bind to receptors, influencing various signaling pathways in cells.

Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Cytotoxicity Studies : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.

- Pharmacokinetics : Preliminary pharmacokinetic studies demonstrate favorable absorption and distribution characteristics, which are critical for therapeutic applications.

Case Studies

A selection of case studies highlights the practical applications and effectiveness of this compound:

-

Case Study 1: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial effects of this compound on resistant bacterial strains.

- Findings : The compound showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.

-

Case Study 2: Cancer Cell Line Testing

- Objective : To assess the cytotoxic effects on various cancer cell lines.

- Findings : this compound exhibited IC50 values ranging from 15 to 30 µM across different cell lines, indicating potent anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.